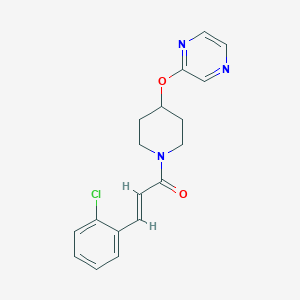

(E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Description

(E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds. This particular compound features a chlorophenyl group, a pyrazin-2-yloxy group, and a piperidin-1-yl group, making it a molecule of interest in medicinal chemistry.

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c19-16-4-2-1-3-14(16)5-6-18(23)22-11-7-15(8-12-22)24-17-13-20-9-10-21-17/h1-6,9-10,13,15H,7-8,11-12H2/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFCKRKMRAXJMJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:

Preparation of the starting materials: The synthesis begins with the preparation of 2-chlorobenzaldehyde and 4-(pyrazin-2-yloxy)piperidine.

Aldol Condensation: The key step in the synthesis is the aldol condensation between 2-chlorobenzaldehyde and 4-(pyrazin-2-yloxy)piperidine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential pharmacological activities, including:

- Anti-inflammatory properties : Investigated for its ability to modulate inflammatory pathways.

- Anticancer activity : Exhibits cytotoxic effects against various cancer cell lines, making it a candidate for cancer therapy.

Studies have shown that derivatives of similar chalcone compounds possess cytotoxicity comparable to standard chemotherapy agents like 5-fluorouracil, indicating a promising avenue for drug development .

Biological Studies

Research involving (E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one includes:

- Cellular assays : Evaluating its effects on cellular pathways related to cancer and inflammation.

The compound's interaction with specific enzymes or receptors suggests it may act as an inhibitor or modulator, influencing critical biological processes .

Chemical Synthesis

This compound serves as an intermediate in synthesizing more complex molecules with potential therapeutic applications. Its unique structure allows for further modifications that can enhance biological activity or alter pharmacokinetic properties .

Mécanisme D'action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparaison Avec Des Composés Similaires

(E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:

(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Known for its antioxidant and anticancer properties.

(E)-1-(4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Studied for its anti-inflammatory and antimicrobial activities.

The uniqueness of this compound lies in its specific structural features, such as the presence of the pyrazin-2-yloxy and piperidin-1-yl groups, which may confer distinct biological activities and chemical reactivity compared to other chalcone derivatives.

Activité Biologique

(E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, a compound belonging to the chalcone family, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- Molecular Weight : 343.8 g/mol

- Key Functional Groups :

- Chlorophenyl group

- Piperidine moiety

- Pyrazin-2-yloxy group

The structural diversity of this compound allows for significant flexibility and potential interactions with various biological targets, which is crucial for its pharmacological activity.

While the precise mechanism of action of this compound is not fully elucidated, it is believed to interact with specific enzymes or receptors within biological systems. The compound may function as an inhibitor or modulator, impacting pathways related to cellular signaling or metabolic processes. Such interactions suggest potential applications in treating diseases linked to dysregulated signaling pathways .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain chalcone derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The structural components of this compound may enhance its efficacy against various cancer types by targeting specific kinases involved in tumorigenesis .

Antimicrobial Activity

The presence of pyrazin-2-yloxy and chlorophenyl groups suggests that this compound could possess antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell walls or interfering with essential metabolic pathways .

Study 1: Anticancer Activity

In a study examining the anticancer properties of chalcone derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cell lines. The results indicated a dose-dependent increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death through mitochondrial pathways .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | Apoptosis induction |

| Control (known inhibitor) | 20 | Apoptosis induction |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of similar compounds against various bacterial strains. The study found that derivatives with similar structural features exhibited significant antibacterial effects, particularly against Gram-positive bacteria. This highlights the potential for this compound as a lead compound in developing new antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Q & A

Q. What are the common synthetic routes for (E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, and what reagents are critical for its preparation?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the pyrazine-2-ol intermediate, followed by functionalization with a piperidine ring via nucleophilic substitution (e.g., Mitsunobu reaction for ether formation) .

- Step 2 : Introduction of the (E)-3-(2-chlorophenyl)prop-2-en-1-one moiety via a Claisen-Schmidt condensation, using a base like NaOH or KOH to promote aldol addition and dehydration .

- Critical Reagents : Pyrazin-2-ol, 4-hydroxypiperidine, 2-chlorobenzaldehyde, and ketone precursors. Purification often requires column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry, particularly the (E)-configuration of the α,β-unsaturated ketone .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the piperidine-pyrazine moiety) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the (E)-isomer during synthesis?

- Methodological Answer :

- Solvent and Temperature : Use polar aprotic solvents (e.g., DMF) at 60–80°C to favor kinetic control for the (E)-isomer .

- Catalysts : Employ Lewis acids like TiCl to stabilize the transition state and reduce byproduct formation .

- Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for isomerization, guiding solvent/catalyst selection .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Structural Analog Comparison : Compare analogs with variations in the chlorophenyl or piperazine groups (e.g., substituent electronegativity impacts target binding) .

- Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., IC measurements in enzyme inhibition) .

- Molecular Docking : Map steric and electronic interactions with target proteins (e.g., kinases or GPCRs) to explain discrepancies .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Analog Synthesis : Modify the pyrazine ring (e.g., introduce methyl groups) or piperidine substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess steric/electronic effects .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrazine oxygen) and hydrophobic regions (chlorophenyl group) using 3D-QSAR models .

Q. How can computational methods enhance the interpretation of experimental data for this compound?

- Methodological Answer :

- DFT Calculations : Predict UV-Vis absorption bands and reaction pathways for the α,β-unsaturated ketone .

- Molecular Dynamics (MD) Simulations : Simulate binding kinetics with biological targets (e.g., duration of piperidine-pyrazine interactions in enzyme pockets) .

- Machine Learning : Train models on existing synthetic data to predict optimal reaction conditions or biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.